molecular formula C12H14FNO2 B6621305 N-(3-fluorophenyl)oxane-4-carboxamide

N-(3-fluorophenyl)oxane-4-carboxamide

Cat. No.: B6621305
M. Wt: 223.24 g/mol
InChI Key: UAVCLBFZPSWCNN-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)oxane-4-carboxamide is a synthetic compound characterized by an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxamide group linked to a 3-fluorophenyl moiety.

Properties

IUPAC Name

N-(3-fluorophenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVCLBFZPSWCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)oxane-4-carboxamide typically involves the reaction of 3-fluoroaniline with oxane-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)oxane-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with N-(3-fluorophenyl)oxane-4-carboxamide, including fluorinated aromatic systems, carboxamide linkages, or heterocyclic cores.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
This compound Oxane (tetrahydropyran) 3-Fluorophenyl carboxamide at C4 Conformational rigidity, lipophilicity -
E98: N-(3-Fluorophenyl)-4-oxidanylidene-chromene-3-carboxamide Chromene 3-Fluorophenyl carboxamide, fused benzopyran Potential photophysical/biological activity
N-(3-Fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide Thiophene Sulfamoyl group, phenyl substituents Enhanced electronic diversity
Compound 51 () Tetrahydropyrimidine 3-Chloro-4-fluorophenyl, 2,4-difluorobenzyl Synthetic intermediate for kinase inhibitors
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide Oxirane Trifluoromethyl, cyano groups Intermediate in androgen receptor modulators
N-(3-Fluoro-4-hydroxyphenyl)-imidazo[1,2-b]pyridazine-3-carboxamide Imidazo-pyridazine Fluorophenyl, hydroxyl substituents Kinase inhibition (TRK-targeted radiotracer)

Physicochemical and Pharmacological Insights

Impact of Core Heterocycles
  • Oxane vs. Chromene (E98): The oxane ring in the target compound confers greater conformational stability compared to the planar chromene system in E97. Chromene derivatives often exhibit π-π stacking interactions in biological targets, while oxane’s chair conformation may enhance solubility .
  • Thiophene vs.
Substituent Effects
  • Fluorophenyl vs. Chloro-Fluorophenyl: Compound 51 () replaces the 3-fluorophenyl group with a 3-chloro-4-fluorophenyl moiety, increasing steric bulk and electronegativity. This modification could enhance target affinity but reduce metabolic stability .
  • Trifluoromethyl/Cyano Groups (): These substituents significantly increase lipophilicity and resistance to oxidative metabolism, making the oxirane derivative a candidate for prolonged receptor engagement .

Data Gaps and Research Needs

  • Direct Comparative Studies: No evidence explicitly compares the pharmacological efficacy or toxicity of this compound with its analogs.
  • Metabolic Profiling: Data on cytochrome P450 interactions or clearance rates for oxane derivatives are absent in the provided sources.

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